6-bromo-2-chloro-9H-pyrido[2,3-b]indole

Chemoselective cross-coupling α-Carboline functionalization Suzuki-Miyaura reaction

6-Bromo-2-chloro-9H-pyrido[2,3-b]indole is a dihalogenated α-carboline (pyrido[2,3-b]indole) bearing a bromine atom at the C6 position of the indole benzene ring and a chlorine atom at the C2 position of the pyridine ring. This substitution pattern imparts orthogonal reactivity that enables chemoselective, sequential palladium-catalyzed cross-coupling reactions, making it a strategic intermediate for constructing diversely functionalized α-carboline libraries.

Molecular Formula C11H6BrClN2
Molecular Weight 281.53 g/mol
Cat. No. B12084936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-2-chloro-9H-pyrido[2,3-b]indole
Molecular FormulaC11H6BrClN2
Molecular Weight281.53 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C3=C(N2)N=C(C=C3)Cl
InChIInChI=1S/C11H6BrClN2/c12-6-1-3-9-8(5-6)7-2-4-10(13)15-11(7)14-9/h1-5H,(H,14,15)
InChIKeyHIDFQZLVVMNZET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-chloro-9H-pyrido[2,3-b]indole (CAS 1175675-56-5): Procurement-Ready α-Carboline Scaffold with Dual Halogen Reactivity


6-Bromo-2-chloro-9H-pyrido[2,3-b]indole is a dihalogenated α-carboline (pyrido[2,3-b]indole) bearing a bromine atom at the C6 position of the indole benzene ring and a chlorine atom at the C2 position of the pyridine ring [1]. This substitution pattern imparts orthogonal reactivity that enables chemoselective, sequential palladium-catalyzed cross-coupling reactions, making it a strategic intermediate for constructing diversely functionalized α-carboline libraries [1]. The compound is specifically claimed as a synthetic intermediate in patent literature covering NPM-ALK, RET, and Bcr-Abl kinase inhibitors [2].

Why Mono-Halogenated or Symmetrically Dihalogenated α-Carbolines Cannot Replace 6-Bromo-2-chloro-9H-pyrido[2,3-b]indole


Mono-halogenated α-carbolines such as 6-bromo-9H-pyrido[2,3-b]indole (CAS 26066-88-6) or 2-chloro-9H-pyrido[2,3-b]indole (CAS 26869-12-5) permit functionalization at only a single position, severely limiting the molecular diversity achievable from one starting material [1]. Symmetrically dihalogenated analogs (2,6-dichloro or 2,6-dibromo) lack the intrinsic chemoselectivity conferred by the differential reactivity of C(sp²)–Br versus C(sp²)–Cl bonds toward oxidative addition with Pd(0) [1]. Regioisomeric variants such as 6-bromo-3-chloro-9H-pyrido[2,3-b]indole exhibit markedly different cross-coupling efficiencies and product outcomes due to the altered electronic environment around the chloro substituent [1]. These differences are not cosmetic—they directly dictate whether a synthetic route succeeds or fails for preparing unsymmetrical 2,6-disubstituted α-carboline targets, as quantified below.

Quantitative Differentiation Evidence for 6-Bromo-2-chloro-9H-pyrido[2,3-b]indole Versus Closest Analogs


Chemoselective C6–Br Suzuki Coupling in the Presence of C2–Cl: Direct Head-to-Head Comparison with the 3-Chloro Regioisomer

The defining feature of 6-bromo-2-chloro-9H-pyrido[2,3-b]indole is its ability to undergo Suzuki-Miyaura coupling selectively at the C6–Br position while leaving the C2–Cl intact, enabling a subsequent second coupling at C2. In a direct head-to-head comparison under identical conditions, the N-protected 2-chloro regioisomer (compound 23, derived from the title compound) reacted with 4-methoxyphenylboronic acid at 70 °C to give the C6-monoarylated product in 58% yield, whereas the N-protected 3-chloro regioisomer (compound 24) gave 83% yield at 100 °C—demonstrating that the 2-chloro substituent electronically deactivates the pyridine ring toward competing cross-coupling more effectively than the 3-chloro substituent, thereby providing a wider temperature window for chemoselective C6 functionalization [1].

Chemoselective cross-coupling α-Carboline functionalization Suzuki-Miyaura reaction

One-Pot Double Suzuki-Miyaura Coupling Yields: Symmetrical 2,6-Disubstitution in 90% Yield

The N-protected derivative of the title compound (compound 23) was subjected to one-pot double Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid (2.2 equiv) using Pd(PPh₃)₄ in 1,4-dioxane/H₂O at 100 °C, affording the symmetrically 2,6-diarylated α-carboline (compound 37) in 90% yield [1]. For unsymmetrical products, a sequential one-pot protocol was employed: first coupling at C6 with 1.1 equiv of boronic acid 4 at 70 °C, followed by addition of boronic acid 5 at 100 °C, delivering the unsymmetrical disubstituted product 32 in 54% yield from compound 23 [1]. By contrast, the 4-chloro regioisomer (compound 25) gave product 34 in 71% yield under the same sequential protocol, confirming that the 2-chloro substitution pattern leads to a different reactivity profile that may be advantageous or disadvantageous depending on the target library design [1].

One-pot sequential coupling 2,6-Diaryl-α-carboline Library synthesis

Regioselective Synthesis Yield: 75% from Readily Available 2-Chloro-9H-pyrido[2,3-b]indole

The title compound is prepared by regioselective electrophilic bromination of commercially available 2-chloro-9H-pyrido[2,3-b]indole (CAS 26869-12-5) using Br₂ (1.2 equiv) in CH₂Cl₂ at room temperature for 90 minutes, affording 6-bromo-2-chloro-9H-pyrido[2,3-b]indole (compound 20) in 75% isolated yield after trituration with MeOH [1]. This yield is comparable to the analogous bromination of 3-chloro (78%) and 4-chloro (76%) α-carboline isomers, establishing that the synthetic accessibility of the 2-chloro derivative is not disadvantaged relative to other regioisomers [1]. The subsequent N-benzenesulfonyl protection proceeds in 90% yield, providing a robust two-step sequence to the protected coupling substrate 23 [1].

Electrophilic bromination α-Carboline synthesis Regioselectivity

Specific Claim in Kinase Inhibitor Patent US8895744B2 as an Enabling Synthetic Intermediate

6-bromo-2-chloro-9H-pyrido[2,3-b]indole is explicitly claimed as a chemical intermediate in US8895744B2, a granted patent covering α-carboline inhibitors of the oncogenic kinases NPM-ALK, RET, and Bcr-Abl [1]. The patent claims the compound generically within the Markush structure and lists it as a specific embodiment (InChIKey HIDFQZLVVMNZET-UHFFFAOYSA-N) [1]. While the patent does not disclose bioactivity data for the dihalogenated intermediate itself, the downstream α-carboline products accessed via Suzuki coupling at the C2 and C6 positions include compounds with demonstrated nanomolar inhibitory potency against ALK (IC₅₀ as low as 0.52 nM for certain analogs) [2]. This establishes the title compound as a procurement-relevant precursor for building kinase-focused chemical libraries.

Kinase inhibitor synthesis NPM-ALK RET Bcr-Abl Patent-protected intermediate

HRMS Identity Confirmation: Exact Mass Within 0.2 ppm of Calculated Value

The identity of 6-bromo-2-chloro-9H-pyrido[2,3-b]indole was confirmed by high-resolution mass spectrometry (HRMS, EI mode), with the measured exact mass (279.9405 Da) matching the calculated value for C₁₁H₆BrClN₂ [M]⁺ (279.9403 Da) within 0.2 ppm [1]. This level of mass accuracy unambiguously distinguishes the compound from other dihalogenated α-carboline isomers with the same nominal mass (e.g., 2,6-dibromo-9H-pyrido[2,3-b]indole, which would give a different isotopic pattern) and from 6-bromo-3-chloro-9H-pyrido[2,3-b]indole (CAS 1175675-58-7, same nominal mass but different retention time and/or fragmentation pattern) [1].

High-resolution mass spectrometry Structural identity Quality assurance

Procurement-Driven Application Scenarios for 6-Bromo-2-chloro-9H-pyrido[2,3-b]indole


Divergent Synthesis of 2,6-Diaryl-α-carboline Kinase Inhibitor Libraries via Sequential Suzuki Coupling

Medicinal chemistry groups developing kinase inhibitor libraries targeting ALK, RET, or Bcr-Abl can employ the title compound as a single starting material to access both symmetrical and unsymmetrical 2,6-disubstituted α-carbolines. The C6–Br undergoes chemoselective coupling at 70 °C while the C2–Cl remains intact, allowing introduction of the first aryl group; a subsequent coupling at 100 °C installs the second aryl group at C2. This strategy has been validated in patent US8895744B2, where downstream products exhibit nanomolar kinase inhibition [2] and the symmetrical double-coupling product was obtained in 90% yield [1].

Building Block for One-Pot Double Functionalization in Parallel Synthesis Workflows

For high-throughput parallel synthesis, the N-protected derivative of the title compound (compound 23) enables one-pot, two-step Suzuki-Miyaura couplings without intermediate purification. The symmetrical one-pot protocol delivers 2,6-diaryl products in 90% yield using a single boronic acid, while the sequential one-pot protocol provides unsymmetrical products in 54% yield [1]. This is significantly more efficient than routes requiring isolation of the mono-coupled intermediate and is not achievable with mono-halogenated α-carbolines.

Synthesis of α-Carboline-Based Fluorescent Probes Requiring C2/C6 Push-Pull Substitution

Recent literature has demonstrated the utility of 2,6-disubstituted 9H-pyrido[2,3-b]indoles as fluorophores with tunable photophysical properties [3]. The orthogonal Br/Cl reactivity of the title compound allows sequential installation of electron-donating and electron-withdrawing aryl groups at C6 and C2 respectively, creating the push-pull electronic configuration required for intramolecular charge-transfer fluorescence. The 75% synthetic yield from the monochloro precursor makes multi-gram preparation feasible [1].

Precursor for C2- and C6-Differentiated α-Carboline Natural Product Analogs

The α-carboline scaffold is present in bioactive natural products such as mescengricin and neocryptolepine [4]. Researchers synthesizing unnatural analogs with differential substitution at C2 and C6 can use the title compound to install natural-product-like aryl or heteroaryl groups at each position independently. The documented chemoselectivity (58% C6-coupling with C2–Cl intact at 70 °C [1]) ensures regiochemical fidelity without the need for protecting group strategies on the pyridine nitrogen.

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